4-chloro-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-chloro-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties . The compound features a thiazole ring substituted with a chlorine atom at the 4-position and a phenyl group at the N-position.
Preparation Methods
The synthesis of 4-chloro-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorothiocarbanilide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies to understand the structure-activity relationship of thiazole derivatives and their interactions with biological targets.
Industry: The compound is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
4-chloro-N-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
4-phenyl-1,3-thiazole-2-amine: Similar structure but lacks the chlorine atom, which may affect its biological activity.
Benzothiazole derivatives: Contain a fused benzene ring, which can enhance their stability and biological activity.
2-aminothiazole: A simpler structure with a broader range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
912969-54-1 |
---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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